Boc-tyr(3-cl)-oh dcha
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Overview
Description
Boc-tyr(3-cl)-oh dcha: is a synthetic compound used in various chemical and biological research applications. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a tyrosine derivative with a chlorine substitution at the 3-position, and a dicyclohexylamine (dcha) moiety. This compound is often utilized in peptide synthesis and other organic chemistry applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-tyr(3-cl)-oh dcha typically involves the following steps:
Protection of Tyrosine: The amino group of tyrosine is protected using a tert-butoxycarbonyl (Boc) group.
Chlorination: The aromatic ring of tyrosine is chlorinated at the 3-position using a chlorinating agent such as thionyl chloride or N-chlorosuccinimide (NCS).
Coupling with Dicyclohexylamine: The chlorinated Boc-tyrosine is then coupled with dicyclohexylamine under appropriate conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boc-tyr(3-cl)-oh dcha can undergo oxidation reactions, particularly at the aromatic ring or the amino acid side chain.
Reduction: Reduction reactions may target the chlorine substituent or other functional groups within the molecule.
Substitution: The chlorine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted tyrosine derivatives.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Boc-tyr(3-cl)-oh dcha is used as a building block in the synthesis of peptides and proteins.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Studies: Used in the study of enzyme-substrate interactions and enzyme kinetics.
Protein Engineering: Employed in the design and synthesis of modified proteins with specific properties.
Medicine:
Drug Development: Investigated for potential therapeutic applications, particularly in the design of peptide-based drugs.
Industry:
Biotechnology: Utilized in the production of synthetic peptides for research and industrial applications.
Mechanism of Action
The mechanism of action of Boc-tyr(3-cl)-oh dcha depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative, facilitating the formation of peptide bonds without unwanted side reactions. The Boc group protects the amino group during synthesis and can be removed under acidic conditions to reveal the free amine.
Comparison with Similar Compounds
Boc-tyrosine: Lacks the chlorine substitution at the 3-position.
Boc-tyr(3-iodo)-oh: Contains an iodine atom instead of chlorine.
Boc-tyr(3-nitro)-oh: Contains a nitro group at the 3-position.
Uniqueness: Boc-tyr(3-cl)-oh dcha is unique due to the presence of the chlorine atom at the 3-position, which can influence its reactivity and interactions in chemical and biological systems. This substitution can affect the compound’s electronic properties and steric hindrance, making it distinct from other Boc-tyrosine derivatives.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
IUPAC Name |
(2S)-3-(3-chloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;dicyclohexylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO5.C13H25N/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8;14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19);11-13H,1-10,14H2/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAYMGPXASFAJO-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)Cl)C(=O)O.C1CCC(CC1)C(C2CCCCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)Cl)C(=O)O.C1CCC(CC1)C(C2CCCCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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